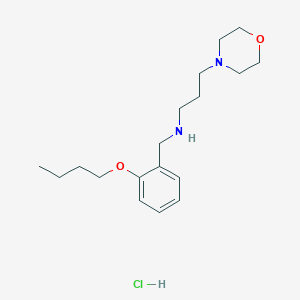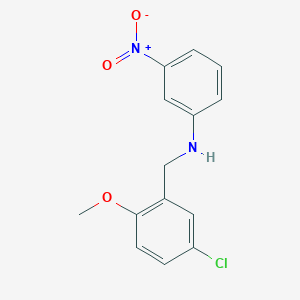![molecular formula C17H14ClFN2O2S B4392359 4-{[(2-chloro-6-fluorobenzyl)thio]acetyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4392359.png)
4-{[(2-chloro-6-fluorobenzyl)thio]acetyl}-3,4-dihydro-2(1H)-quinoxalinone
Übersicht
Beschreibung
4-{[(2-chloro-6-fluorobenzyl)thio]acetyl}-3,4-dihydro-2(1H)-quinoxalinone, also known as CFM-2, is a synthetic compound that has been studied for its potential therapeutic applications. CFM-2 belongs to the class of quinoxalinone derivatives, which have been found to exhibit a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of 4-{[(2-chloro-6-fluorobenzyl)thio]acetyl}-3,4-dihydro-2(1H)-quinoxalinone is not fully understood. However, it has been suggested that this compound may act by modulating the activity of certain ion channels and receptors in the nervous system. This compound has been found to inhibit the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the development of neuropathic pain and neurodegenerative diseases.
Biochemical and physiological effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). This compound has also been found to increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). In addition, this compound has been found to reduce oxidative stress and apoptosis in neuronal cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-{[(2-chloro-6-fluorobenzyl)thio]acetyl}-3,4-dihydro-2(1H)-quinoxalinone is that it has been found to be relatively safe and well-tolerated in animal studies. However, one limitation is that the exact mechanism of action of this compound is not fully understood, which makes it difficult to optimize its therapeutic potential. Another limitation is that this compound has not yet been tested in human clinical trials, which limits its potential for clinical use.
Zukünftige Richtungen
There are several potential future directions for research on 4-{[(2-chloro-6-fluorobenzyl)thio]acetyl}-3,4-dihydro-2(1H)-quinoxalinone. One direction is to further investigate its potential therapeutic applications in the treatment of neuropathic pain, Alzheimer's disease, and Parkinson's disease. Another direction is to optimize its pharmacological properties to improve its therapeutic potential. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various ion channels and receptors in the nervous system.
Wissenschaftliche Forschungsanwendungen
4-{[(2-chloro-6-fluorobenzyl)thio]acetyl}-3,4-dihydro-2(1H)-quinoxalinone has been studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit antinociceptive, anti-inflammatory, and neuroprotective effects. This compound has also been studied for its potential use in the treatment of neuropathic pain, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
4-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]acetyl]-1,3-dihydroquinoxalin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN2O2S/c18-12-4-3-5-13(19)11(12)9-24-10-17(23)21-8-16(22)20-14-6-1-2-7-15(14)21/h1-7H,8-10H2,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLCBCNQTBSQCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)CSCC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-butyl-3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4392281.png)
![N-(2-fluorophenyl)-2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide](/img/structure/B4392288.png)
![3,5-dimethoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4392294.png)
![methyl 3-[(2-fluorobenzoyl)amino]-2-methylbenzoate](/img/structure/B4392306.png)

![N-[1-allyl-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]benzamide](/img/structure/B4392320.png)
![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(2-methoxyethyl)pentanamide](/img/structure/B4392338.png)
![3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)propanamide](/img/structure/B4392347.png)

![N-isopropyl-3-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4392362.png)
![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfonyl)acetamide](/img/structure/B4392375.png)


![2-(3-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4392412.png)
